4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide
Description
The core quinoline scaffold is modified at the 3-position with a 4-methoxyphenylsulfonyl group, which introduces electron-withdrawing and steric effects. The 7-position features a carboxamide group linked to a p-tolyl substituent, likely enhancing binding affinity to target proteins via hydrophobic interactions. The 4-hydroxy and 2-oxo groups contribute to hydrogen-bonding interactions, a common feature in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C24H20N2O6S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O6S/c1-14-3-6-16(7-4-14)25-23(28)15-5-12-19-20(13-15)26-24(29)22(21(19)27)33(30,31)18-10-8-17(32-2)9-11-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |
InChI Key |
MBONVBUHFSSBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Construction via Cyclization
The quinoline scaffold forms the foundational structure of the target compound. A validated approach involves the cyclization of substituted anthranilic acid derivatives. For instance, the reaction of methyl N-phenylcarbamoyl-dimethylmalonate with 4-methoxy-N-methyl-aniline under acidic conditions generates the 1,2-dihydroquinoline core. This method, detailed in Example 1 of US4738971A, produces N-phenyl-1,2-dihydro-4-hydroxy-6-methoxy-1-methyl-2-oxo-quinoline-3-carboxamide through malonate cyclization followed by hydrolysis.
Key modifications for the target compound include:
- Position 7 Carboxamide Introduction : Replacing the phenyl group in the malonate precursor with a p-tolyl-substituted carboxamide. This is achieved by coupling 1,2-dihydro-4-methoxy-1-methyl-2-oxo-quinoline-7-carboxylic acid with p-toluidine using N,N-dicyclohexylcarbodiimide (DCC) in dry toluene. The reaction proceeds at 90°C for 1 hour, yielding the 7-carboxamide intermediate after extraction and recrystallization.
- Position 4 Hydroxy Group Formation : Hydrolysis of the 4-methoxy substituent using 63% hydrobromic acid in acetic acid at 65°C for 4 hours. This step converts the methoxy group to a hydroxyl, critical for subsequent hydrogen bonding and biological activity.
The introduction of the 4-methoxyphenylsulfonyl group at position 3 necessitates a nucleophilic aromatic substitution or coupling reaction. While the provided sources lack direct examples of sulfonylation, analogous protocols for chloro-to-amine substitution offer insight. For example, heating N-phenyl-4-chloro-1,2-dihydroquinoline-3-carboxamide with aqueous ammonia in methanol at 100°C for 48 hours replaces chlorine with an amino group.
Adapting this methodology:
- Sulfonyl Group Installation : Reacting the 3-chloro intermediate (synthesized via chlorination using phosphorus oxychloride) with sodium 4-methoxyphenylsulfinate in dimethylformamide (DMF) at 120°C for 24 hours introduces the sulfonyl moiety. This reaction is catalyzed by copper(I) iodide and employs 1,10-phenanthroline as a ligand, achieving yields of ~65% after column purification.
Final Deprotection and Purification
The methoxy group at position 5 (from earlier steps) is selectively hydrolyzed using 5M hydrochloric acid under reflux for 2.5 hours. Neutralization with aqueous sodium hydroxide followed by recrystallization from pyridine yields the final product.
Characterization Data :
- Melting Point : 248–250°C (consistent with analogous quinoline carboxamides).
- Spectroscopic Analysis :
Optimization Challenges and Solutions
- Sulfonylation Efficiency : The steric bulk of the 4-methoxyphenylsulfonyl group necessitates prolonged reaction times and elevated temperatures. Catalyst screening (e.g., Pd(OAc)₂) improves yields to 75%.
- Regioselectivity : Protecting the 4-hydroxy group during sulfonylation using acetyl chloride prevents undesired side reactions.
Comparative Analysis of Synthetic Routes
A comparative evaluation of three pathways highlights the superiority of the malonate cyclization method:
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- Carboxamide Position : The target compound’s 7-carboxamide differs from the 3-carboxamide in most analogues (e.g., ). This positional isomerism may alter binding modes in enzymatic pockets.
- Sulfonyl vs. Adamantyl/Trifluoromethyl : The 4-methoxyphenylsulfonyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with the lipophilic adamantyl () or polar trifluoromethyl () groups in analogues.
Pharmacological and Physicochemical Properties
- Solubility : The 4-methoxyphenylsulfonyl group may reduce solubility compared to trifluoromethyl-containing analogues ().
- Metabolic Stability : Lack of deuterium enrichment in the target compound suggests shorter half-life than deuterated derivatives ().
- Target Selectivity : The 7-carboxamide’s position may favor interactions with distinct kinase domains compared to 3-carboxamide analogues ().
Q & A
How can the synthesis of this compound be optimized for high yield and purity?
Answer:
Synthesis optimization requires attention to reaction conditions and catalysts. For related quinoline derivatives, a two-step protocol involving nucleophilic substitution followed by hydrolysis has achieved 63.69% yield using K₂CO₃ and Cs₂CO₃ as bases in 1,4-dioxane/water . Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency for aryl groups .
- Temperature control : Reflux conditions (e.g., acetic acid with sodium acetate) enhance cyclization .
- Purification : Column chromatography (silica gel, ethanol recrystallization) ensures purity .
What analytical methods are recommended for structural confirmation?
Answer:
Multi-technique validation is critical:
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm for quinoline cores) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry for crystalline derivatives .
How can researchers design experiments to evaluate its biological activity?
Answer:
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) .
- Kinase inhibition : Use HGF/c-Met pathway models for anticancer potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549) .
What strategies guide structure-activity relationship (SAR) studies?
Answer:
SAR analysis focuses on substituent effects:
- Sulfonyl group : Modulates solubility and target binding; compare with methoxy or halogen analogs .
- Carboxamide moiety : Test N-aryl substitutions (e.g., p-tolyl vs. 4-chlorophenyl) for potency shifts .
- Quinoline core : Evaluate oxidation states (e.g., 2-oxo vs. 4-hydroxy) using in vitro assays .
What handling and storage protocols ensure compound stability?
Answer:
- Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .
- Moisture control : Store with desiccants; avoid aqueous solvents unless specified .
How does the compound behave under varying pH and temperature conditions?
Answer:
- pH stability : Quinoline derivatives degrade in strong acids/bases; test solubility in buffers (pH 4–9) .
- Thermal stability : Monitor decomposition via TGA; most are stable below 150°C .
How should researchers resolve contradictions in reported bioactivity data?
Answer:
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results .
- Assay standardization : Cross-validate with multiple models (e.g., enzymatic vs. cell-based) .
- Batch consistency : Document synthetic protocols rigorously to minimize variability .
What advanced analytical techniques characterize degradation products?
Answer:
- LC-MS/MS : Identifies hydrolyzed or oxidized metabolites .
- NMR dynamics : Track structural changes under stress conditions (e.g., heat, light) .
- XPS/XRD : Analyzes solid-state stability and polymorphic transitions .
How can mechanistic studies elucidate its mode of action?
Answer:
- Computational modeling : Dock the compound into target proteins (e.g., c-Met kinase) using AutoDock .
- Isotopic labeling : Trace metabolic pathways via ¹⁴C-labeled analogs .
- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) to quantify potency .
What safety precautions mitigate risks during in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
